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Compound of Interest

Compound Name: 4-Methylpyrimidine

Cat. No.: B018481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Methylpyrimidine, a heterocyclic compound of interest in various chemical and

pharmaceutical research domains. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with

detailed experimental protocols and visual representations of spectroscopic workflows and

fragmentation pathways.

Spectroscopic Data Summary
The empirical formula for 4-Methylpyrimidine is C₅H₆N₂ with a molecular weight of 94.11

g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 4-
Methylpyrimidine.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-Methylpyrimidine exhibits distinct signals for the aromatic protons

and the methyl group protons. The chemical shifts (δ) are influenced by the electron-

withdrawing nature of the nitrogen atoms in the pyrimidine ring.
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H2 ~9.10 Singlet -

H6 ~8.58 Doublet ~5.0

H5 ~7.20 Doublet ~5.0

-CH₃ ~2.54 Singlet -

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the 4-
Methylpyrimidine molecule.

Carbon Assignment Chemical Shift (δ) ppm

C2 ~158

C4 ~165

C5 ~120

C6 ~150

-CH₃ ~24

Note: These are approximate chemical shifts based on typical values for similar structures.

Definitive assignment may require further 2D NMR experiments.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Methylpyrimidine reveals characteristic absorption bands corresponding

to the various vibrational modes of its functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b018481?utm_src=pdf-body
https://www.benchchem.com/product/b018481?utm_src=pdf-body
https://www.benchchem.com/product/b018481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3050 C-H stretch (aromatic) Medium

~2950 C-H stretch (methyl) Medium

~1580, 1550, 1480 C=C and C=N stretching (ring) Strong

~1430 C-H bend (methyl) Medium

~990 Ring breathing Medium

~800 C-H out-of-plane bend Strong

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-Methylpyrimidine results in a molecular

ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment

94 100 [M]⁺ (Molecular Ion)

93 ~40 [M-H]⁺

67 ~25 [M-HCN]⁺

53 ~30 [C₃H₃N]⁺

40 ~30 [C₂H₂N]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A sample of 4-Methylpyrimidine (typically 5-10 mg for ¹H, 20-50 mg for

¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an

internal standard (δ = 0.00 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b018481?utm_src=pdf-body
https://www.benchchem.com/product/b018481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C

nuclei. The magnetic field is shimmed to achieve homogeneity.

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include

a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2

seconds. A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-

to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the

spectrum to single lines for each carbon. A 30-45° pulse angle is used with a longer

relaxation delay (2-5 seconds) to ensure proper quantification if needed. A larger number

of scans (e.g., 128-1024 or more) is required due to the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 4-Methylpyrimidine, a thin film is prepared. A

drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are

gently pressed together to form a thin, uniform film.

Instrument Setup: The FTIR spectrometer is allowed to warm up and stabilize. A background

spectrum of the clean, empty salt plates is recorded.

Data Acquisition: The salt plates with the sample are placed in the sample holder of the

spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
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Sample Introduction: A small amount of 4-Methylpyrimidine is introduced into the mass

spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS)

for pure samples.

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway of 4-
Methylpyrimidine
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The following diagram illustrates a plausible fragmentation pathway for 4-Methylpyrimidine
under electron ionization.

Proposed Fragmentation Pathway of 4-Methylpyrimidine
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Caption: A diagram showing the fragmentation of 4-Methylpyrimidine in a mass spectrometer.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylpyrimidine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018481#spectroscopic-data-of-4-methylpyrimidine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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